Z8554052021 Exhibits Sub-Nanomolar Potency, Surpassing Clinical CaSR PAMs
Z8554052021 demonstrates exceptional potency as a CaSR PAM, with a reported EC50 of 3.3 nM in a cellular assay [1]. This is a substantial improvement over the standard-of-care drug cinacalcet, which has reported EC50 values ranging from 34 nM to 79.4 nM [2], and the newer agent evocalcet, which has a reported EC50 of 92.7 nM [3]. This represents a 10- to 28-fold increase in potency.
| Evidence Dimension | Potency (EC50) |
|---|---|
| Target Compound Data | 3.3 nM |
| Comparator Or Baseline | Cinacalcet: 34 nM - 79.4 nM; Evocalcet: 92.7 nM |
| Quantified Difference | 10- to 28-fold more potent |
| Conditions | HEK-293 cells expressing human CaSR |
Why This Matters
For procurement, higher potency allows for the use of lower compound concentrations in assays, which can reduce off-target effects and improve signal-to-noise ratios.
- [1] Liu F, et al. Small vs. Large Library Docking for Positive Allosteric Modulators of the Calcium Sensing Receptor. bioRxiv. 2024 Mar 6:2023.12.27.573448. Version 2. View Source
- [2] Nemeth EF, et al. Pharmacodynamics of the Type II Calcimimetic Compound Cinacalcet HCl. J Pharmacol Exp Ther. 2004;308(2):627-635. View Source
- [3] Anjiechem. Evocalcet (KHK7580) Technical Datasheet. View Source
